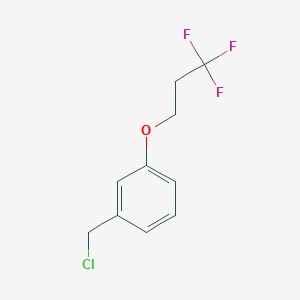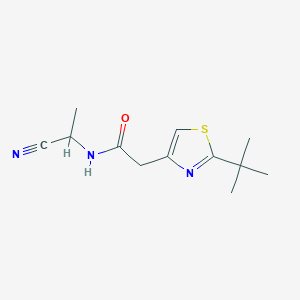
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(1-cyanoethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(1-cyanoethyl)acetamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(1-cyanoethyl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the acetamide and cyanoethyl groups. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, the tert-butyl group can be introduced via alkylation using tert-butyl bromide under basic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced through acylation using acetic anhydride or acetyl chloride.
Addition of the Cyanoethyl Group: The cyanoethyl group can be added via a nucleophilic substitution reaction using a suitable cyanoethylating agent such as acrylonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
化学反応の分析
Types of Reactions
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(1-cyanoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(1-cyanoethyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiazole ring and cyanoethyl group could play key roles in binding to the target site, while the acetamide group might influence the compound’s solubility and stability.
類似化合物との比較
Similar Compounds
2-(2-tert-butyl-1,3-thiazol-4-yl)acetamide: Lacks the cyanoethyl group, which might affect its reactivity and applications.
2-(2-methyl-1,3-thiazol-4-yl)-N-(1-cyanoethyl)acetamide: The methyl group instead of tert-butyl could influence its steric properties and biological activity.
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(2-cyanoethyl)acetamide: Variation in the position of the cyano group could alter its chemical behavior.
Uniqueness
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(1-cyanoethyl)acetamide is unique due to the combination of the tert-butyl group, thiazole ring, acetamide, and cyanoethyl group. This specific arrangement of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(1-cyanoethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-8(6-13)14-10(16)5-9-7-17-11(15-9)12(2,3)4/h7-8H,5H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMNATDINBEWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)CC1=CSC(=N1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(3-Oxopiperazin-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2896783.png)
![N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2896785.png)
![Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B2896786.png)
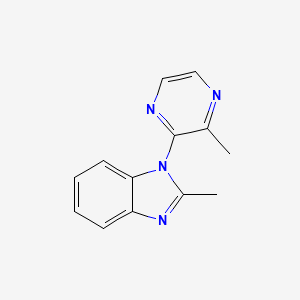
![3-isobutyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896788.png)
![3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine](/img/structure/B2896789.png)

![1-[3-(4-fluorobenzenesulfonyl)piperidin-1-yl]-3-(2-fluorophenyl)propan-1-one](/img/structure/B2896792.png)
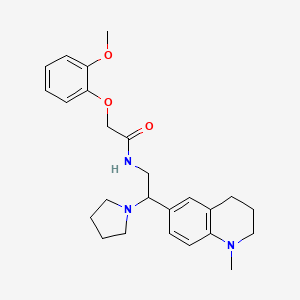
![4'-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2896795.png)
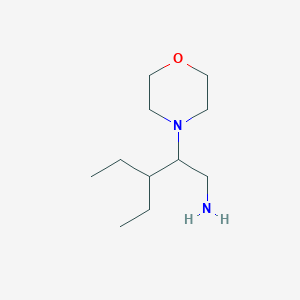
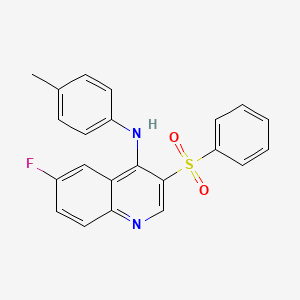
![2'-amino-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2896805.png)
